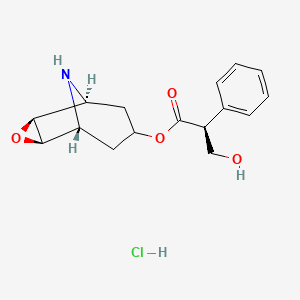
Norscopolamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norscopolamine hydrochloride is a tropane alkaloid isolated from the plant Atropanthe sinensisThis compound is a derivative of scopolamine and is known for its anticholinergic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Norscopolamine hydrochloride can be synthesized through the electrochemical N-demethylation of scopolamine. This method involves the use of a porous glassy carbon electrode in a mixture of ethanol or methanol and water at room temperature. The reaction proceeds via the formation of an iminium intermediate, which is then converted by water as the nucleophile .
Industrial Production Methods
In industrial settings, this compound is typically produced through the oxidative demethylation of scopolamine using neutral potassium permanganate (KMnO4) under aqueous conditions. The final product is purified using preparative high-performance liquid chromatography (HPLC) to remove any traces of scopolamine .
Análisis De Reacciones Químicas
Types of Reactions
Norscopolamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: It can be reduced to form simpler compounds.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various nortropane derivatives, which are valuable intermediates for the synthesis of pharmaceutical agents such as ipratropium bromide and oxitropium bromide .
Aplicaciones Científicas De Investigación
Norscopolamine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Norscopolamine hydrochloride exerts its effects by blocking muscarinic acetylcholine receptors in the central and peripheral nervous systems. This inhibition prevents the binding of acetylcholine, leading to a decrease in parasympathetic nervous system activity. The compound primarily targets the M1 and M2 muscarinic receptors, affecting various physiological processes such as smooth muscle contraction and glandular secretion .
Comparación Con Compuestos Similares
Similar Compounds
Scopolamine: A closely related compound with similar anticholinergic properties.
Atropine: Another tropane alkaloid with similar pharmacological effects.
Noratropine: A derivative used in the synthesis of ipratropium bromide.
Uniqueness
Norscopolamine hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Unlike scopolamine, this compound has a higher affinity for certain muscarinic receptors, making it more effective in specific therapeutic applications .
Propiedades
Número CAS |
24676-80-0 |
|---|---|
Fórmula molecular |
C16H20ClNO4 |
Peso molecular |
325.79 g/mol |
Nombre IUPAC |
[(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C16H19NO4.ClH/c18-8-11(9-4-2-1-3-5-9)16(19)20-10-6-12-14-15(21-14)13(7-10)17-12;/h1-5,10-15,17-18H,6-8H2;1H/t10?,11-,12-,13+,14-,15+;/m1./s1 |
Clave InChI |
PMDQSBZXEATWCG-DEKXFLRUSA-N |
SMILES isomérico |
C1[C@@H]2[C@@H]3[C@@H](O3)[C@@H](N2)CC1OC(=O)[C@H](CO)C4=CC=CC=C4.Cl |
SMILES canónico |
C1C(CC2C3C(C1N2)O3)OC(=O)C(CO)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B14172452.png)
![(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14172458.png)
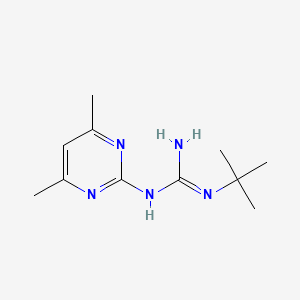
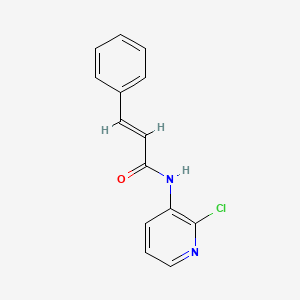
![4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14172469.png)
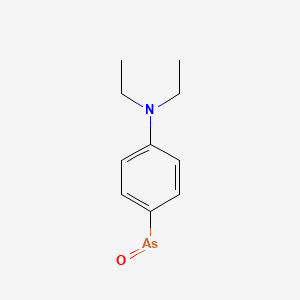
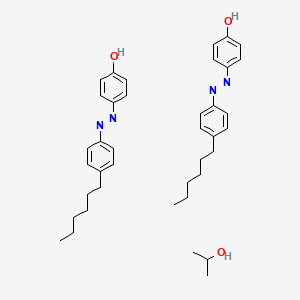
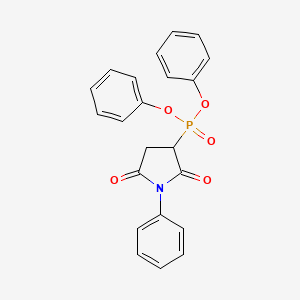
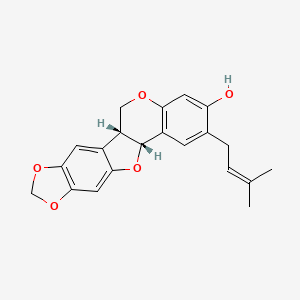

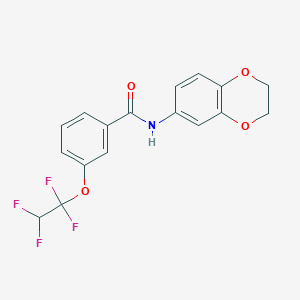
![4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14172507.png)
![Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German]](/img/structure/B14172512.png)
![(Z)-14-butyl-N-prop-2-enoxy-10,12,13,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-imine](/img/structure/B14172518.png)
